Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-

GC derivatization steroid profiling silyl ether retention behavior

Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl- (CAS 14579-91-0), predominantly known as 1,3-Bis(chloromethyl)tetramethyldisilazane, is a bifunctional organosilicon compound belonging to the disilazane class. It features two chloromethyl groups attached to silicon atoms via a disilazane (Si–N–Si) bridge, enabling it to act as both a silylating agent and a source of the chloromethyldimethylsilyl (CMDMS) protecting group.

Molecular Formula C6H17Cl2NSi2
Molecular Weight 230.28 g/mol
CAS No. 14579-91-0
Cat. No. B081627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-
CAS14579-91-0
Molecular FormulaC6H17Cl2NSi2
Molecular Weight230.28 g/mol
Structural Identifiers
SMILESC[Si](C)(CCl)N[Si](C)(C)CCl
InChIInChI=1S/C6H17Cl2NSi2/c1-10(2,5-7)9-11(3,4)6-8/h9H,5-6H2,1-4H3
InChIKeySXSNZRHGAMVNJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(chloromethyl)tetramethyldisilazane (CAS 14579-91-0): A Specialized GC Derivatization Reagent for Steroid and Beta-Hydroxyamine Profiling


Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl- (CAS 14579-91-0), predominantly known as 1,3-Bis(chloromethyl)tetramethyldisilazane, is a bifunctional organosilicon compound belonging to the disilazane class [1]. It features two chloromethyl groups attached to silicon atoms via a disilazane (Si–N–Si) bridge, enabling it to act as both a silylating agent and a source of the chloromethyldimethylsilyl (CMDMS) protecting group [2]. Commercially available with purity ≥95.0% (GC), it is primarily marketed as a GC derivatization reagent for steroids (silylation type DMS) and is distinguished from widely used trimethylsilyl (TMS) reagents such as BSTFA, BSA, and HMDS by its specific application scope and the unique chromatographic properties of its derivatives .

Why Generic Silylation Reagents Cannot Substitute for 1,3-Bis(chloromethyl)tetramethyldisilazane in Steroid and Beta-Hydroxyamine Analyses


Generic trimethylsilyl (TMS) reagents such as BSTFA, BSA, and HMDS generate TMS ethers that—while universally applicable to many functional groups—systematically decrease retention time on polar GC stationary phases and fail to promote cyclized derivative formation with beta-hydroxylated amines [1][2]. In contrast, 1,3-Bis(chloromethyl)tetramethyldisilazane (abbreviated CMTMS in the Wako catalog) produces chloromethyldimethylsilyl (CMDMS) ethers that increase retention time on both polar and non-polar phases, enabling effective chromatographic fractionation of mono-, di-, and trihydroxy steroids [1]. Furthermore, only the reagent mixture containing this disilazane and chloromethyldimethylchlorosilane can convert beta-hydroxyamines into diagnostically useful 6-membered heterocyclic derivatives [2]. Direct substitution with TMS reagents therefore results in lost analytical resolution for steroid isomer separation, inability to form cyclized derivatives, and fundamental mismatch between vendor-specified application scope (steroid/DMS vs. general/TMS), making procurement based on functional class alone a significant risk to analytical method performance .

Quantitative Differentiation Evidence for 1,3-Bis(chloromethyl)tetramethyldisilazane (CAS 14579-91-0) in GC Derivatization Applications


CMDMS Ethers Increase GC Retention Time Whereas TMS Ethers Decrease It – Direct Chromatographic Behavior Comparison on Dual Stationary Phases

In a direct comparative GLC study of dimethylsilyl (DMS), trimethylsilyl (TMS), and chloromethyldimethylsilyl (CMDMS) ethers of epimeric hydroxysteroids across two stationary phases of differing polarity, CMDMS derivatization alone increased retention time on both polar and non-polar phases, whereas TMS and DMS derivatization decreased retention time on the polar phase [1]. The study further noted that the retention difference between C-3 epimers was greater than that for C-17 epimers, with derivative formation generally improving separation; CMDMS ethers permitted effective fractionation of mono-, di-, and trihydroxy steroids [1][2].

GC derivatization steroid profiling silyl ether retention behavior

Vendor-Catalog Designation Exclusively for Steroid Silylation (DMS) – Differentiated from General TMS Reagents by Application Scope

The FUJIFILM Wako GC Derivatization Reagents catalog assigns 1,3-bis(chloromethyl)tetramethyldisilazane (abbreviated CMTMS) the application scope 'steroid' with silylation type '(DMS)', whereas the general TMS reagents BSA, BSTFA, and HMDS are assigned 'hydroxy, carboxyl, amino, amide' or 'alcohol, phenol, carboxyl, sugar' scope with silylation type '(TMS)' . This specification-level differentiation reflects empirically validated selectivity: the CMDMS group is optimized for hydroxyl groups on the steroid nucleus where TMS reagents show inferior chromatographic resolution [1]. Additionally, the catalog lists a distinct reagent (DMCS, dimethylchlorosilane) also designated for steroid/DMS derivatization, indicating that DMS-type reagents constitute a recognized subcategory .

GC derivatization reagents vendor specification application-scope differentiation

Exclusive Cyclized Derivative Formation with Beta-Hydroxyamines – A Derivatization Pathway Inaccessible to TMS Reagents

Hammar (1978) demonstrated that a reagent mixture of 1,3-bis-(chloromethyl)-1,1,3,3-tetramethyldisilazane and chloromethyldimethyl-chlorosilane uniquely converts beta-hydroxylated primary, secondary, tertiary, and quaternary amines into 6-membered heterocyclic silyl derivatives suitable for GC-MS analysis [1]. The cyclization reaction proceeds via dual reactivity: the disilazane provides the CMDMS group while the chlorosilane facilitates ring closure. Standard TMS reagents (HMDS, BSTFA, BSA) do not induce analogous cyclization; they instead produce simple O-silylated or N-silylated acyclic derivatives that lack the characteristic mass spectral fragmentation pattern of the heterocycle [1]. Examples of analog ring closures with gamma-hydroxyamines and alpha-amino acids were also confirmed, indicating broader applicability [1].

beta-hydroxyamine analysis cyclized silyl derivatives GC-MS derivatization

Commercial Purity Specification of ≥95.0% (GC) with Structural Confirmation by NMR – Defined Quality Benchmark for Reproducible Derivatization

TCI's commercial specification for 1,3-Bis(chloromethyl)tetramethyldisilazane (Product B0990) guarantees a minimum purity of 95.0% as determined by GC, with independent NMR confirmation of structural identity . The product is supplied as a liquid with defined appearance (colorless to light yellow clear liquid to slightly cloudy liquid), is moisture-sensitive requiring storage under inert gas at room temperature (<15 °C), and carries hazard classification H314 (causes severe skin burns and eye damage) . Key physical constants include boiling point 72 °C/1.5 mmHg, flash point 88 °C, specific gravity 1.06 (20/20), and refractive index 1.47 .

reagent purity quality specification GC derivatization

Patent-Documented Trialkylsilylating Agent for Imide Synthesis – Broad Stoichiometric Window (0.01–1000 Molar Equivalents)

Japanese Patent JPH04187673 (FUJI PHOTO FILM CO LTD, 1992) explicitly cites 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisilazane as a trialkylsilylating agent for converting amic acid compounds into imides (polyimides, bisimides, monoimides, dimides) under mild conditions (0–200 °C, with or without solvent) . The patent specifies a usable molar ratio range of 0.01–1000 times relative to the amic acid substrate, demonstrating an exceptionally broad stoichiometric flexibility that accommodates diverse reaction scales . This patent citation constitutes industrial validation for a specific synthetic application not documented for general TMS reagents like HMDS or BSTFA in imide-forming reactions under the same conditions .

polyimide synthesis trialkylsilylating agent patent-validated application

Validated Application Scenarios for 1,3-Bis(chloromethyl)tetramethyldisilazane (CAS 14579-91-0) Based on Quantitative Differentiation Evidence


Resolution of Multi-Hydroxy Steroid Epimers by GC-MS Using CMDMS Derivatization

In steroid profiling workflows where TMS derivatives of epimeric hydroxysteroids (e.g., androsterone/etiocholanolone, pregnanediol isomers) co-elute on standard GC columns, 1,3-Bis(chloromethyl)tetramethyldisilazane generates CMDMS ethers that increase retention time on both polar and non-polar stationary phases, enabling effective fractionation of mono-, di-, and trihydroxy steroids [1][2]. This application is particularly relevant for clinical steroid metabolomics, doping control analysis, and endocrinology research where isomer resolution is analytically mandatory. The reagent is specifically designated for steroid silylation (DMS) in the FUJIFILM Wako catalog, confirming its intended use scope .

Identification of Beta-Hydroxyamine Metabolites via Cyclized Heterocyclic Derivative Formation

For pharmaceutical metabolism studies, forensic toxicology, or doping control involving beta-blockers (e.g., propranolol, metoprolol, sotalol, atenolol, pindolol, timolol), the reagent mixture of 1,3-Bis(chloromethyl)tetramethyldisilazane and chloromethyldimethylchlorosilane uniquely converts beta-hydroxyamines into 6-membered heterocyclic derivatives with characteristic mass spectral fragmentation patterns [1]. This derivatization pathway is inaccessible to general TMS reagents, making the disilazane-based reagent mixture the only validated approach for generating cyclized derivatives that provide unambiguous structural confirmation of beta-hydroxyamine-containing analytes [1].

Synthesis of Polyimides and Bisimides Using Trialkylsilylating Agent with Broad Stoichiometric Flexibility

In industrial polymer synthesis, 1,3-Bis(chloromethyl)tetramethyldisilazane serves as a trialkylsilylating agent for the conversion of amic acid precursors to imides under mild thermal conditions (0–200 °C), as validated by Fuji Photo Film Co. patent JPH04187673 [1]. The exceptionally broad stoichiometric window (0.01–1000 molar equivalents relative to amic acid) accommodates both small-scale research synthesis and scaled-up production, supporting applications in electronics, aerospace, and high-performance coatings where polyimides are critical materials [1].

Quality-Controlled Procurement for Regulated Analytical Laboratories Requiring Defined Purity and Structural Identity

For laboratories operating under GLP/GMP or ISO 17025 quality systems, the availability of 1,3-Bis(chloromethyl)tetramethyldisilazane with a certified minimum purity of ≥95.0% (GC) and independent NMR structural confirmation provides a documented quality benchmark essential for method validation and audit compliance [1]. The defined physical properties (bp 72 °C/1.5 mmHg, flash point 88 °C, specific gravity 1.06) further support safe handling protocol development and storage condition specification (inert gas, <15 °C) [1][2].

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